2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound features a pyranoquinoline core structure, which is known for its diverse biological activities. The presence of multiple functional groups, including an amino group, a carbonitrile group, and a pyridine ring, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This reaction can be carried out under mild conditions, often at room temperature, using environmentally benign catalysts such as urea .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonitrile group to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have enhanced biological activities or other desirable properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents.
Industry: Its unique chemical structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE: This compound shares a similar core structure but differs in the presence of additional methyl groups and a tetrahydrochromene ring.
2-AMINO-3-CYANO-4H-CHROMENES: These compounds have a similar cyano group and chromene core but lack the pyridine and quinoline rings.
Uniqueness
The uniqueness of 2-AMINO-5-OXO-4-(PYRIDIN-4-YL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its combination of functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H12N4O2 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-amino-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H12N4O2/c19-9-12-14(10-5-7-21-8-6-10)15-16(24-17(12)20)11-3-1-2-4-13(11)22-18(15)23/h1-8,14H,20H2,(H,22,23) |
InChI Key |
UZDSAQRNPBYUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)N2 |
Origin of Product |
United States |
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